3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with a unique structure that includes a quinoline core, methoxybenzoyl, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of Methoxybenzoyl and Methoxyphenyl Groups: The methoxybenzoyl and methoxyphenyl groups can be introduced through Friedel-Crafts acylation reactions, where the quinoline core is reacted with methoxybenzoyl chloride and methoxyphenylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Final Assembly: The final step involves the coupling of the intermediate products to form the desired compound under controlled conditions, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for efficient mixing and heat transfer, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the quinoline core to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid).
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the compound.
Scientific Research Applications
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(4-methoxybenzoyl)propionate: A related compound with similar structural features but different functional groups.
4-(4-methoxyphenyl)-4-oxobutanoate: Another compound with a methoxyphenyl group and a carbonyl functional group.
Uniqueness
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methyl-1,4-dihydroquinolin-4-one is unique due to its specific combination of functional groups and the quinoline core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-methoxybenzoyl)-1-[(4-methoxyphenyl)methyl]-6-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c1-17-4-13-24-22(14-17)26(29)23(25(28)19-7-11-21(31-3)12-8-19)16-27(24)15-18-5-9-20(30-2)10-6-18/h4-14,16H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTOQXCFIKPTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)OC)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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